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(3-Azabicyclo[3.1.0]hexan-2-yl)methanol

Cat. No.: B13002698
M. Wt: 113.16 g/mol
InChI Key: SFEYJTLKTWQWMB-UHFFFAOYSA-N
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Description

Significance of Bicyclic Amino Alcohol Scaffolds in Synthetic Chemistry

Bicyclic amino alcohol scaffolds are a cornerstone in synthetic chemistry due to their prevalence in a multitude of biologically active molecules. iwu.edu These rigid molecular frameworks are often classified as "privileged structures" because they can interact with various biological targets, making them valuable starting points in drug discovery. unife.it The unique three-dimensional arrangement of functional groups on a bicyclic system provides a defined orientation for molecular interactions, a desirable trait for designing targeted therapeutics.

The vicinal amino alcohol motif, where an amino group and a hydroxyl group are attached to adjacent carbon atoms, is a key feature found in numerous natural products, including certain alkaloids and hydroxy amino acids. iwu.eduwikipedia.org This structural unit is also present in important classes of antibiotics. nih.gov The constrained conformation of bicyclic systems, combined with the hydrogen-bonding capabilities of the amino and alcohol groups, makes these scaffolds particularly effective for creating potent and selective inhibitors of enzymes and modulators of receptor activity. nih.gov Researchers have explored these scaffolds for developing leads for new antibiotics, antifungals, and anti-inflammatory agents. nih.govnih.gov The synthesis of these complex structures often involves stereocontrolled methods to access specific isomers, highlighting their importance as challenging and valuable targets in organic synthesis. iwu.edu

Overview of the 3-Azabicyclo[3.1.0]hexane Framework as a Versatile Synthon

The 3-Azabicyclo[3.1.0]hexane framework, a fused heterocyclic system comprising a pyrrolidine (B122466) ring and a cyclopropane (B1198618) ring, is a highly valued synthon in organic synthesis. bohrium.com Its rigid structure is a key component in a variety of natural products and synthetic pharmaceuticals. nih.govmdpi.com Compounds incorporating this scaffold have demonstrated a wide range of biological activities, including acting as opioid receptor antagonists, enzyme inhibitors, and anti-inflammatory agents. nih.govbeilstein-journals.orgmdpi.com For instance, the potent gyrase inhibitor Trovafloxacin features this core bicyclic amine structure. beilstein-journals.org

The versatility of the 3-azabicyclo[3.1.0]hexane framework stems from the numerous synthetic methodologies developed for its construction. These routes allow for the introduction of diverse substituents, enabling the fine-tuning of a molecule's properties for specific applications. Key synthetic strategies include transition-metal-catalyzed reactions and transition-metal-free cyclizations. bohrium.comresearchgate.net One of the most prominent methods is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes, which provides efficient access to a wide array of derivatives. nih.govbeilstein-journals.org The development of these varied synthetic approaches underscores the framework's significance as a building block in both medicinal chemistry and materials science. bohrium.commdpi.com

Table 1: Selected Synthetic Approaches to the 3-Azabicyclo[3.1.0]hexane Scaffold

Catalytic System / Method Reaction Type Key Features Reference(s)
Palladium (Pd) Catalysis Cyclopropanation Practical route for high yields and diastereoselectivities of substituted derivatives. rsc.org
Copper (Cu) Catalysis Intramolecular Cyclopropanation Effective for constructing the scaffold from N-allyl enamine carboxylates. bohrium.com
Gold (Au) Catalysis Intramolecular Oxidative Cyclopropanation Useful for the synthesis from 1,6-enynes. bohrium.com
Silver (Ag) Catalysis Oxidative Cyclopropanation Atom-economical, one-step process using air as the oxidant. researchgate.net
1,3-Dipolar Cycloaddition Annulation Versatile method using azomethine ylides and cyclopropenes to form the bicyclic system. nih.govbeilstein-journals.org
Iodine-Mediated Domino Reaction Cyclization Metal-free approach starting from N-allyl enamines. bohrium.com

Structural Context of (3-Azabicyclo[3.1.0]hexan-2-yl)methanol within this Framework

This compound represents a specific functionalization of the core 3-azabicyclo[3.1.0]hexane scaffold. In this compound, a methanol (B129727) group (-CH₂OH) is attached to the carbon at the 2-position of the bicyclic ring system. This introduces a primary alcohol functional group, which can serve as a handle for further synthetic modifications or act as a key hydrogen-bonding component in interactions with biological targets.

The presence of the hydroxyl group classifies the molecule as a bicyclic amino alcohol, combining the structural rigidity of the fused ring system with the chemical functionality of both an amine and an alcohol. The relative stereochemistry of the substituents on the bicyclic frame is crucial for its biological activity and chemical properties. The hydrochloride salt form of this compound is often used to improve its solubility in polar solvents and enhance its crystalline nature. vulcanchem.com

Table 2: Physicochemical Properties of (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride

Property Value / Description Reference
Appearance White crystalline solid vulcanchem.com
Boiling Point ~200.8°C (Predicted) vulcanchem.com
Solubility Soluble in polar solvents such as methanol and ethanol. vulcanchem.com
Application Used as a scaffold in medicinal chemistry research. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B13002698 (3-Azabicyclo[3.1.0]hexan-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-3-6-5-1-4(5)2-7-6/h4-8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEYJTLKTWQWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of 3 Azabicyclo 3.1.0 Hexan 2 Yl Methanol and Its Derivatives

Strategies for the Construction of the 3-Azabicyclo[3.1.0]hexane Skeleton

The synthesis of the 3-azabicyclo[3.1.0]hexane core is primarily achieved through two major strategies: cycloaddition reactions that build the bicyclic system in a convergent manner, and intramolecular cyclization reactions that form one of the rings onto a pre-existing cyclic or acyclic precursor.

Cycloaddition reactions represent a powerful and atom-economical approach to the 3-azabicyclo[3.1.0]hexane skeleton, often allowing for the rapid assembly of molecular complexity from relatively simple starting materials.

The [3+2] cycloaddition reaction between azomethine ylides as 1,3-dipoles and cyclopropenes as dipolarophiles is a widely employed and highly efficient method for the construction of the 3-azabicyclo[3.1.0]hexane framework. beilstein-journals.orgchim.itmdpi.com This reaction typically proceeds with high stereoselectivity, enabling the control of the relative configuration of the newly formed stereocenters.

Azomethine ylides can be generated in situ from the reaction of α-amino acids with carbonyl compounds, or stable azomethine ylides can be utilized. beilstein-journals.orgthieme-connect.com For instance, the reaction of ninhydrin (B49086) and an α-amino acid, such as sarcosine (B1681465), generates a reactive azomethine ylide that can be trapped by a cyclopropene (B1174273). thieme-connect.com A multi-component approach involving ninhydrin, α-amino acids or peptides, and various cyclopropenes provides access to a library of spirocyclic 3-azabicyclo[3.1.0]hexanes with high atom economy and complete stereoselectivity under mild conditions. thieme-connect.com

The protonated form of Ruhemann's purple (PRP) is a stable azomethine ylide that has been successfully used in 1,3-dipolar cycloadditions with both 3-substituted and 3,3-disubstituted cyclopropenes. beilstein-journals.orgnih.gov These reactions afford bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields and with high diastereofacial selectivity. beilstein-journals.orgnih.gov The mechanism of these reactions has been investigated using density functional theory (DFT) calculations, which indicate a HOMOcyclopropene–LUMOylide controlled process. beilstein-journals.orgnih.gov

The scope of this methodology is broad, with various substituted cyclopropenes and azomethine ylides being compatible. mdpi.comthieme-connect.com Asymmetric variants of this reaction have also been developed. For example, a chiral copper(I)/Ph-Phosferrox complex can catalyze the 1,3-dipolar cycloaddition of azomethine ylides to prochiral cyclopropenes, leading to the formation of complex 3-azabicyclo[3.1.0]hexane derivatives with up to five contiguous stereogenic centers in excellent yields and high enantioselectivities. nih.govrsc.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for the Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives

Azomethine Ylide SourceCyclopropeneCatalyst/ConditionsProductYield (%)Ref
Ninhydrin, Sarcosine1,2,3-TriphenylcyclopropeneRefluxSpiro[3-azabicyclo[3.1.0]hexane-2,2'-indene] derivativeHigh thieme-connect.com
Ruhemann's Purple (PRP)1,2-DiphenylcyclopropeneTHF, refluxBis-spiro 3-azabicyclo[3.1.0]hexane78 beilstein-journals.orgbeilstein-archives.org
Ruhemann's Purple (PRP)3-Ethyl-1,2-diphenylcyclopropeneTHF, refluxBis-spiro 3-azabicyclo[3.1.0]hexane72 beilstein-journals.orgbeilstein-archives.org
Glycine ester imineTrisubstituted CyclopropeneCu(CH₃CN)₄BF₄/Ph-PhosferroxChiral 3-azabicyclo[3.1.0]hexaneup to 99 nih.gov

Annulation reactions provide another convergent route to the 3-azabicyclo[3.1.0]hexane skeleton. These reactions involve the formation of two new bonds in a single operation, typically mediated by a transition metal catalyst.

Copper-catalyzed annulation reactions have been developed for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. One such method involves the reaction of acetophenones with maleimides in the presence of a copper catalyst. researchgate.net Another approach is the copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates. bohrium.com

Palladium-catalyzed aerobic [1+2] annulation of C(sp³)-H bonds with an olefin has been reported for the synthesis of 3-azabicyclo[3.1.0]hex-2-enes. researchgate.net This reaction involves a double C-H palladation at the same position. researchgate.net

Furthermore, photoredox-catalyzed [3+2] annulation reactions of cyclopropenes and aminocyclopropanes have been shown to produce bicyclo[3.1.0]hexanes with high diastereoselectivity. This method proceeds via a stepwise radical process initiated by single-electron transfer.

Table 2: Examples of Annulation Reactions for the Synthesis of 3-Azabicyclo[3.1.0]hexane Scaffolds

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeRef
AcetophenoneMaleimide (B117702)Copper catalyst3-Azabicyclo[3.1.0]hexane derivative researchgate.net
N-allyl enamine carboxylateCopper catalyst3-Azabicyclo[3.1.0]hex-2-ene bohrium.com
C(sp³)-H bond containing substrateOlefinPalladium catalyst, aerobic3-Azabicyclo[3.1.0]hex-2-ene researchgate.net
AminocyclopropaneCyclopropenePhotocatalyst, blue LEDBicyclo[3.1.0]hexane

Intramolecular reactions offer a powerful strategy for the synthesis of the 3-azabicyclo[3.1.0]hexane skeleton, often providing high levels of stereocontrol due to the constrained nature of the cyclization transition state.

The formation of a crucial C-N bond through an intramolecular reaction is a key step in several synthetic routes to 3-azabicyclo[3.1.0]hexanes. One notable example is the synthesis via a 1,5-C-H insertion of cyclopropylmagnesium carbenoids. epa.gov In this method, 1-chlorocyclopropyl p-tolyl sulfoxides bearing an N,N-disubstituted aminomethyl group on the cyclopropane (B1198618) ring are treated with isopropylmagnesium chloride to generate a cyclopropylmagnesium carbenoid. epa.gov This reactive intermediate then undergoes an intramolecular insertion into a C-H bond adjacent to the nitrogen atom, forming the 3-azabicyclo[3.1.0]hexane ring system in good to excellent yields. epa.gov The reactivity of the C-H bond for this insertion follows the order NCH₃ < NCH₂CH₃ < NCH₂Ph < NCH(CH₃)₂. epa.gov This method has also been successfully applied to the synthesis of optically active 3-azabicyclo[3.1.0]hexane by employing a chiral p-tolylsulfinyl group as a chiral auxiliary. epa.gov

Base-promoted intramolecular additions represent an effective strategy for constructing the 3-azabicyclo[3.1.0]hexane scaffold. A recently developed method involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.comresearchgate.net This reaction provides access to conformationally restricted and highly substituted aza[3.1.0]bicycles. mdpi.comresearchgate.net The reaction is typically carried out using a strong base such as potassium tert-butoxide in a polar aprotic solvent like DMF at elevated temperatures. researchgate.net

Another base-promoted strategy is the Michael-initiated ring closure (MIRC) reaction. rsc.org For instance, the reaction of 2-arylacetonitriles with α-bromoennitriles in the presence of a base proceeds through a tandem Michael-type addition followed by intramolecular cyclization to afford dinitrile-substituted cyclopropanes. rsc.org This methodology has been applied to the synthesis of the 2,4-dioxo-3-azabicyclo[3.1.0]hexane scaffold. rsc.org

Intramolecular Cyclization and Ring-Forming Reactions

Cascade Reactions for Bicyclic Amino Alcohol Formation

Cascade reactions, also known as domino or tandem reactions, offer an efficient route to complex molecules like azabicyclo[3.1.0]hexanes from simple, acyclic precursors in a single operation. rsc.org These processes are valued for their atom and step economy.

One notable example involves an iodine-mediated domino reaction starting from N-allyl enamines. bohrium.com Another approach is the diastereoselective synthesis of azabicyclo[3.1.0]hexanes bearing substituents at all positions of the cyclopropane ring from acyclic starting materials. rsc.org A conceivable mechanism for certain cascade reactions involves the initial formation of a diaminobutadiene intermediate from a nitro-substituted butadiene, which then undergoes further transformations. beilstein-journals.org For instance, the reaction of 1,3-dinitro-1,4,4-trichlorobutadiene with an excess of a protected 6-amino-3-azabicyclo[3.1.0]hexane can lead to a twofold vinylic substitution, demonstrating how the bicyclic core can be incorporated into more complex structures through cascade-like sequences. beilstein-journals.orgnih.gov

Metal-Catalyzed Synthetic Approaches

Transition-metal catalysis has been instrumental in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. bohrium.comnih.gov Catalysts based on palladium, copper, and iridium have proven particularly effective, each offering unique advantages in terms of substrate scope and reaction conditions.

Palladium catalysts are highly effective for the cyclopropanation of internal alkenes, such as maleimides, with N-tosylhydrazones. rsc.orgresearchgate.net This method provides a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with excellent diastereoselectivity. rsc.orgresearchgate.net The reaction can be performed on a gram scale, highlighting its practical utility. rsc.org For example, this protocol has been successfully applied to a practical synthesis of the mu opioid receptor antagonist, CP-866,087. rsc.orgresearchgate.net

Another palladium-catalyzed approach involves the oxidative coupling of enynes. The reaction of an enyne with palladium(II) acetate (B1210297) in methanol (B129727) under a carbon monoxide atmosphere can yield a rearranged 3-azabicyclo[3.1.0]hexane methyl ester. escholarship.org

Table 1: Examples of Palladium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives

CatalystSubstratesReagents/ConditionsProduct TypeYieldReference
Pd(OAc)₂Maleimides, N-TosylhydrazonesBase, Solvent (e.g., Toluene)3-Azabicyclo[3.1.0]hexane-2,4-dionesHigh rsc.orgresearchgate.net
Pd(OAc)₂EnyneCO, Methanol3-Azabicyclo[3.1.0]hexane methyl esterGood escholarship.org

Copper-mediated and -catalyzed reactions are prominent in the synthesis of the 3-azabicyclo[3.1.0]hexane core, particularly starting from N-allyl enamine carboxylates. bohrium.comnih.govresearchgate.net These methods often proceed via an intramolecular cyclopropanation. Two complementary systems have been developed: a CuBr-mediated aerobic system (using O₂) and a CuBr₂-catalyzed system using an oxidant like iodosylbenzene difluoride (PhIO₂). acs.org These reactions effectively induce cyclopropanation for a variety of N-allyl enamines to form 3-azabicyclo[3.1.0]hex-2-enes. nih.govacs.org

The resulting 3-azabicyclo[3.1.0]hex-2-ene products contain an imine C=N bond that can be diastereoselectively reduced to furnish the saturated 3-azabicyclo[3.1.0]hexane ring system. acs.org Reagents such as sodium cyanoborohydride (NaBH₃CN) in the presence of acetic acid are effective for this transformation, presumably through hydride attack from the face opposite the cyclopropane ring. acs.org Subsequent reduction of the carboxylate group at the C-2 position would lead to the target molecule, (3-Azabicyclo[3.1.0]hexan-2-yl)methanol.

Table 2: Copper-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane Precursors

Catalyst/MediatorSubstrateKey ReagentsIntermediate ProductReference
CuBr·SMe₂N-allyl enamine carboxylateO₂ (aerobic)3-Azabicyclo[3.1.0]hex-2-ene acs.org
CuBr₂ (catalytic)N-allyl enamine carboxylatePhIO₂3-Azabicyclo[3.1.0]hex-2-ene acs.org

Iridium complexes are effective catalysts for the reductive amination and transfer hydrogenation of diketones to produce β- and γ-amino alcohols. rsc.orgnih.govresearchgate.net While not a direct cyclization to the bicyclic system, this methodology is crucial for forming the amino alcohol functional group present in the target molecule. The reaction typically utilizes an iridium catalyst and a hydrogen donor, such as formic acid (HCO₂H), to react diketones with various amines under mild conditions. rsc.orgnih.gov This protocol has been shown to be scalable and provides access to a diverse library of amino alcohols. rsc.orgnih.govresearchgate.net The proposed mechanism involves the formation of an active Ir-H intermediate, which reduces an imine formed in situ from the ketone and amine, followed by reduction of the remaining carbonyl group to furnish the amino alcohol. nih.gov This strategy could be conceptually applied where a suitable diketone precursor could be cyclized post-amination to form the desired bicyclic structure.

Transition-Metal-Free Methodologies

Growing interest in more sustainable synthetic methods has led to the development of transition-metal-free approaches for synthesizing 3-azabicyclo[3.1.0]hexane derivatives. bohrium.comnih.gov These reactions often rely on organocatalysis or the use of reactive mediators.

One such method involves an iodine-mediated domino reaction that starts from N-allyl enamines. bohrium.com Another strategy employs the reaction of allylic amines with a bromoethylsulfonium salt to form the azabicyclo[3.1.0]hexane ring system under metal-free conditions. bohrium.com Furthermore, calcium-catalyzed cycloisomerization of 1,6-enynes has been reported as an effective way to access these bicyclic structures, with the outcome being sensitive to the choice of additives and solvents. bohrium.com

Precursor-Based Synthetic Routes to Bicyclic Amino Alcohols

The synthesis of this compound and its analogs can also be achieved by building the molecule from specifically designed precursors, either through the stepwise construction of the two rings or by modifying existing ring systems. bohrium.com

One common approach is the intermolecular cyclopropanation of 3-pyrroline (B95000) derivatives. acs.org Another involves the derivatization of substituted cyclopropanes through tandem reactions like C(sp³)-H bond activated alkenylation/amination. researchgate.net The intramolecular aminolysis of cyclopropane derivatives also serves as a viable route. researchgate.net

A powerful strategy is the reaction of functionalized maleimide derivatives with a one-carbon donor generated in situ, such as those derived from diazomethane (B1218177) or N-tosylhydrazones, via an intermolecular [2+1] fused-annulation reaction. researchgate.net Highly functionalized heterocycles with the rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety have been synthesized from nitropolychlorobutadienes, which act as versatile building blocks for amination and subsequent heterocyclization reactions. beilstein-journals.orgnih.gov For instance, N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine can be reacted with other precursors to build more complex molecules. beilstein-journals.orgnih.gov The deprotection of these intricate derivatives, such as the removal of a Boc group using trifluoroacetic acid, can yield the free amine, which is a key handle for further functionalization. beilstein-journals.orgnih.gov

Synthesis via Bicyclic Aziridine (B145994) Intermediates

The formation of the 3-azabicyclo[3.1.0]hexane ring system can be achieved through strategies that involve the in-situ generation and subsequent rearrangement or intramolecular reaction of bicyclic aziridine intermediates. This approach leverages the inherent strain of the aziridine ring to drive the formation of the desired bicyclic framework.

One biosynthetic-inspired strategy involves the enzymatic sulfation of a pyrrolidine-based precursor, which then undergoes an intramolecular cyclization. For instance, the sulfotransferase-catalyzed reaction on (R)-(-)-2-pyrrolidinemethanol with 3′-phosphoadenosine-5′-phosphosulfate (PAPS) introduces a sulfate (B86663) group on the hydroxyl moiety. researchgate.net This sulfated group acts as an excellent leaving group, facilitating an intramolecular nucleophilic attack by the secondary amine of the pyrrolidine (B122466) ring. researchgate.net This cascade reaction forms a transient 1-azabicyclo[3.1.0]hexane intermediate (an aziridinium (B1262131) ion), which can be subsequently opened to yield functionalized derivatives. researchgate.net

Another approach involves the intramolecular addition of an aziridine to an aldehyde. This method allows for the construction of [3.1.0] and [4.1.0] bicyclic hemiaminals without the need for nitrogen protection and deprotection steps. researchgate.net These routes demonstrate the utility of aziridine-containing precursors in chemoselective oxidative transformations to build the bicyclic core. researchgate.net

Transformation of Cyclopropane-Tethered Precursors

An effective and widely used strategy for constructing the 3-azabicyclo[3.1.0]hexane skeleton involves the cyclization of precursors that already contain a cyclopropane ring. These methods offer a high degree of control over the stereochemistry of the final product.

One such method is the intramolecular aminolysis of functionalized cyclopropanes. mdpi.com For example, enantiopure cis-cyclopropane dicarbonyls can undergo a Cp*Ir-catalyzed reductive amination and cyclization to provide access to 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org This transformation builds the pyrrolidine ring onto the existing cyclopropane moiety.

Another powerful technique is the diastereoselective cascade synthesis from acyclic precursors, which proceeds through a cyclopropanation step to form the key bicyclic structure. rsc.org Additionally, palladium-catalyzed intramolecular C(sp³)–H bond activated alkenylation/amination tandem reactions have been developed, starting from cyclopropane carboxamides to create the fused aza-bicyclic system. mdpi.com Base-promoted intramolecular additions of vinyl cyclopropanecarboxamides also provide a direct route to conformationally restricted and highly substituted aza[3.1.0]bicycles. mdpi.com

A summary of selected transformations is presented below:

Starting Material PrecursorReagents and ConditionsProduct TypeYieldRef
Enantiopure cis-cyclopropane dicarbonylsCp*Ir catalyst, Reductive amination/cyclization3-Azabicyclo[3.1.0]hexane- beilstein-journals.org
Vinyl CyclopropanecarboxamidesBase-promoted intramolecular additionHighly substituted aza[3.1.0]bicycle- mdpi.com
Cyclopropane CarboxamidesPd(II) catalyst, Olefination of sp3 C-H bondsFunctionalized 3-Azabicyclo[3.1.0]hexane- mdpi.com
Acyclic precursorsCascade reactionAzabicyclo[3.1.0]hexanesModerate to good rsc.org

Derivatization Strategies for Functionalized this compound Analogues

Once the core this compound structure is synthesized, it can be further modified to create a diverse library of analogues for various applications. These derivatization strategies typically target the nitrogen atom of the pyrrolidine ring or the primary hydroxyl group.

A common strategy involves 1,3-dipolar cycloaddition reactions. For example, the stable azomethine ylide derived from Ruhemann's purple can react with cyclopropenes in a (1,3-DC) reaction to furnish bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. beilstein-journals.orgbeilstein-archives.org This method is notable for its high diastereoselectivity and the mild conditions required, allowing for the synthesis of complex spiro-fused analogues in moderate to good yields. beilstein-archives.org Optimization of reaction conditions, such as the use of aprotic polar solvents like 1,4-dioxane (B91453) or acetonitrile (B52724) at 65 °C, has been shown to favor the formation of these cycloadducts. beilstein-journals.orgbeilstein-archives.org

The nitrogen atom can be functionalized through standard N-alkylation or N-acylation reactions. Furthermore, protection of the nitrogen with groups like benzyl (B1604629) can be followed by selective deprotection to allow for further manipulation of the molecule. researchgate.net The primary alcohol of the methanol group offers another site for derivatization, such as oxidation to the corresponding aldehyde or carboxylic acid, or substitution to introduce other functional groups.

A summary of derivatization approaches is provided in the table below:

Starting ScaffoldReaction TypeReagents and ConditionsResulting AnalogueYieldRef
3-Azabicyclo[3.1.0]hexane1,3-Dipolar CycloadditionAzomethine ylide, Cyclopropenes, 1,4-Dioxane, 65 °CBis-spirocyclic 3-azabicyclo[3.1.0]hexane67% beilstein-journals.orgbeilstein-archives.org
3-Azabicyclo[3.1.0]hexane1,3-Dipolar CycloadditionAzomethine ylide, Cyclopropenes, Acetonitrile, 65 °CBis-spirocyclic 3-azabicyclo[3.1.0]hexane70% beilstein-journals.orgbeilstein-archives.org
6-amino-3-azabicyclo[3.1.0]hexaneN-ProtectionBenzyl bromide or other protecting group reagentsN-Protected derivatives- researchgate.net

Chemical Transformations and Reactivity Profiles of 3 Azabicyclo 3.1.0 Hexan 2 Yl Methanol Scaffolds

Ring-Opening Reactions of Azabicyclo[3.1.0]hexane Systems

The 3-azabicyclo[3.1.0]hexane framework is characterized by significant ring strain, primarily due to the fused three-membered cyclopropane (B1198618) ring. This strain makes the bicyclic system susceptible to ring-opening reactions, which serve as a powerful method for accessing substituted pyrrolidine (B122466) and piperidine (B6355638) derivatives. jove.comarkat-usa.org The regioselectivity of these reactions is a critical aspect, often influenced by the nature of the substituents, the attacking nucleophile, and the reaction conditions. jove.comresearchgate.net

Nucleophilic Ring Opening

The aziridine (B145994) component of the 3-azabicyclo[3.1.0]hexane system is prone to nucleophilic attack, leading to the cleavage of one of the C-N bonds. In related bicyclic aziridines, nucleophilic attack typically occurs at the least substituted carbon of the aziridine ring with high regioselectivity. researchgate.net The process often involves the formation of an intermediate bicyclic aziridinium (B1262131) ion, which is then opened by a nucleophile. jove.comarkat-usa.org This ring-expansion strategy allows for the stereospecific synthesis of various substituted azaheterocycles, including piperidines and azepanes. jove.com

A variety of nucleophiles have been employed in the ring-opening of similar aziridine systems, including carbon, oxygen, nitrogen, sulfur, and halogen-containing species. researchgate.net For instance, the ring opening of a trisubstituted ethynyl (B1212043) aziridine with various amine nucleophiles proceeds with complete regio- and stereoselective control to form 1,2-diamines. researchgate.net In the context of 1-azoniabicyclo[3.1.0]hexane intermediates, nucleophilic attack can occur at either the bridge or bridgehead carbon, leading to the formation of substituted pyrrolidines and piperidines. jove.com

Table 1: Nucleophilic Ring-Opening Reactions of Aziridine Systems

Aziridine System Nucleophile Product Type Key Findings Reference
3-Oxa-1-azabicyclo[3.1.0]hexan-2-one Grignard Reagents, Amines, etc. Substituted Oxazolidinones Attack occurs at the least substituted carbon of the aziridine ring. researchgate.net
1-Azoniabicyclo[3.1.0]hexane Iodide, Acetate (B1210297), Methylthiolate Substituted Pyrrolidines & Piperidines Ring-expansion yields azaheterocycles with diverse substituents. jove.comarkat-usa.org jove.comarkat-usa.org

Fluoride-Mediated Ring Opening

Fluoride (B91410) ions can act as nucleophiles to open the strained aziridine ring, providing a route to valuable β-fluoroamine products. The asymmetric catalytic fluoride ring opening of meso-aziridines has been achieved using a cooperative Lewis acid catalytic system. ucla.edu This method utilizes a latent source of hydrogen fluoride, such as a combination of benzoyl fluoride (PhCOF) and hexafluoroisopropanol (HFIP), in conjunction with a chiral (salen)Co complex and an achiral Lewis acid co-catalyst. ucla.edu

The reaction proceeds via desymmetrization of the meso-aziridine, generating trans-β-fluoroamines with high enantioselectivity. ucla.edu For example, the kinetic resolution of a racemic piperidine-fused aziridine (3,7-diazabicyclo[4.1.0]heptane) using this system afforded 3-amino-4-fluoropiperidine as a single regioisomer. ucla.edu The use of a picolinamide (B142947) protecting group on the aziridine nitrogen was found to be crucial for enabling Lewis acid activation and achieving high enantioselectivity. ucla.edu In related systems, fluoride-catalyzed ring opening of 1,1-difluoro-2-siloxy-2-vinylcyclopropanes has also been used to generate 1-fluorovinyl vinyl ketones. d-nb.info

Table 2: Catalytic Systems for Fluoride Ring Opening of Aziridines

Substrate Catalytic System Fluoride Source Key Outcome Reference
meso-N-Picolinoyl-aziridine (salen)Co / Ti(Oi-Pr)₄ PhCOF / HFIP Asymmetric ring opening to trans-β-fluoroamines (up to 84% ee). ucla.edu
Racemic Piperidine-fused Aziridine (salen)Co / Ti(Oi-Pr)₄ PhCOF / HFIP Kinetic resolution to enantioenriched 3-amino-4-fluoropiperidine. ucla.edu

Solvent and Substituent Effects on Ring Opening

The outcome of ring-opening reactions in azabicyclo[3.1.0]hexane and related systems is highly dependent on both solvent and substituent effects. jove.comresearchgate.net The stability and reactivity of key intermediates, such as bicyclic aziridinium ions, are influenced by the solvent medium. jove.com Studies on the ring opening of 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones with amine nucleophiles have shown that polar solvents exclusively yield aminomethyl oxazolidinone products, demonstrating significant solvent control over the reaction pathway. researchgate.net

Substituents on the bicyclic frame play a pivotal role in directing the regioselectivity of nucleophilic attack. jove.comresearchgate.net Electronic properties of substituents can have a major impact on reactivity. beilstein-journals.orgbeilstein-archives.org For instance, in the fluoride-mediated ring opening of N-picolinoyl-activated aziridines, substituents on the picolinamide protecting group affected the enantioselectivity, with substitution at the 6-position being detrimental to the reaction. ucla.edu Similarly, during catalytic hydrogenation of certain 3-azabicyclo[3.1.0]hexan-2-ones, ring opening of the cyclopropane C-C bond can occur as a side reaction, indicating that reaction conditions can dictate which ring is opened. acs.org

Further Functionalization and Derivatization Reactions

Beyond ring-opening, the (3-azabicyclo[3.1.0]hexan-2-yl)methanol scaffold can undergo a variety of transformations to introduce chemical diversity. These reactions allow for the modification of the existing hydroxymethyl group and the bicyclic core, enabling the synthesis of a wide array of complex molecules.

Introduction of Diverse Chemical Moieties

The 3-azabicyclo[3.1.0]hexane skeleton is a versatile template for introducing new functional groups. The hydroxymethyl group can be oxidized to the corresponding aldehyde or ketone, or it can be substituted with other moieties. The nitrogen atom of the pyrrolidine ring can be functionalized, for example, through N-protection with groups like Boc or benzyl (B1604629), which can later be selectively removed. beilstein-journals.orgnih.gov

Synthetic strategies have been developed to build highly substituted 3-azabicyclo[3.1.0]hexane derivatives. These include transition-metal-catalyzed methods, such as copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates and palladium-catalyzed annulations, as well as transition-metal-free approaches. bohrium.comnih.govresearchgate.net These methods allow for the construction of the bicyclic core with various substituents already in place. For example, a three-component reaction of aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride can produce highly substituted 1-azabicyclo[3.1.0]hexane-3-enes. acs.org

Reactivity with Specific Reagents (e.g., polychloronitrobutadienes)

The reactivity of functionalized 3-azabicyclo[3.1.0]hexane derivatives has been explored with highly electrophilic reagents like polychloronitrobutadienes. beilstein-journals.orgnih.gov For example, protected 6-amino-3-azabicyclo[3.1.0]hexanes react with 2-nitroperchloro-1,3-butadiene and related compounds through nucleophilic vinylic substitution. beilstein-journals.orgnih.gov

Treating N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine with a (tetrachloroallylidene)hydrazine (derived from a polychloronitrobutadiene) in methanol (B129727) results in a formal nucleophilic substitution at the imidoyl chloride unit to yield a functionalized hydrazone. beilstein-journals.org In another example, reaction of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate with a substituted dinitrobutadiene derivative led to the formation of a complex tris(amino)butadiene. beilstein-journals.org These reactions highlight the utility of the amino-functionalized azabicyclo[3.1.0]hexane core as a nucleophilic building block for constructing highly functionalized molecules. beilstein-journals.orgnih.gov

Table 3: Reactions of 6-Amino-3-azabicyclo[3.1.0]hexane Derivatives

Azabicyclo[3.1.0]hexane Reactant Reagent Product Type Reference
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine (Tetrachloroallylidene)hydrazine Azabicyclic hydrazone beilstein-journals.org
tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate 4-(4-Ethoxyphenylamino)-1,3-dinitro-1-trichloromethyl-2-azabutadiene Tris(amino)butadiene beilstein-journals.org

Isomerization Studies of (3-Azabicyclo[3.1.0]hexane) Derivatives

The rigid bicyclic structure of (3-azabicyclo[3.1.0]hexane) derivatives gives rise to multiple stereocenters, leading to the potential for various stereoisomers. The relative stability and interconversion of these isomers are of significant interest for controlling the stereochemical outcome of synthetic routes and for understanding the conformational dynamics of this scaffold. Isomerization studies, encompassing thermal rearrangements and base-catalyzed epimerization, provide crucial insights into the reactivity and stereochemical integrity of these molecules.

Research has demonstrated that the stereochemical configuration of substituents on the 3-azabicyclo[3.1.0]hexane ring can be manipulated under specific reaction conditions. For instance, the treatment of a mixture of exo and endo isomers of ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate with a base such as sodium tert-butoxide can induce epimerization at the carbon atom alpha to the carbonyl group. acs.org This process allows for the conversion of a diastereomeric mixture into a single, more stable isomer, which is a valuable strategy in stereoselective synthesis. acs.org Tandem processes involving isomerization followed by hydrolysis have been developed to selectively furnish either the exo or endo acid, highlighting the synthetic utility of controlled isomerization. acs.orgnih.gov

Furthermore, thermal conditions can induce significant structural rearrangements in certain 3-azabicyclo[3.1.0]hexane derivatives. An example is the thermal isomerization of ethyl 5-nitro-4-phenyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene-1-carboxylate, which rearranges to form a quinoxaline (B1680401) derivative. rsc.org This type of rearrangement underscores the potential for the bicyclic system to undergo ring-opening and subsequent recyclization pathways under energetic conditions.

The formation of diastereomeric mixtures during the synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones via base-promoted intramolecular addition of vinyl cyclopropanecarboxamides also provides insight into the relative thermodynamic stabilities of the isomers. mdpi.com The observed diastereomeric ratios (d.r.) vary depending on the substitution pattern of the reactants, suggesting that steric and electronic factors of the substituents influence the facial selectivity of the cyclization and the final isomeric distribution. mdpi.com

The following tables present data from studies on the diastereoselectivity of the synthesis of various 3-azabicyclo[3.1.0]hexan-2-one derivatives, which reflects the outcome of isomerization and equilibration processes under basic conditions.

Table 1: Diastereomeric Ratios in the Synthesis of Substituted 1-Aryl-4-methyl-3-phenyl-3-azabicyclo[3.1.0]hexan-2-ones mdpi.com

EntryAryl Group (at C1)Yield (%)Diastereomeric Ratio (d.r.)Melting Point (°C)
14-Chlorophenyl64~5:388-90
24-Fluorophenyl61~3:282-84
34-Methoxyphenyl72~2:148-50

Table 2: Diastereomeric Ratios in the Synthesis of Substituted 3-Aryl-1-(4-chlorophenyl)-4-methyl-3-azabicyclo[3.1.0]hexan-2-ones mdpi.com

EntryAryl Group (at N3)Yield (%)Diastereomeric Ratio (d.r.)Melting Point (°C)
1p-Tolyl82-74-76
2Phenyl64~5:388-90

Stereochemical Control and Asymmetric Synthesis of 3 Azabicyclo 3.1.0 Hexan 2 Yl Methanol

Enantioselective Methodologies

Enantioselective strategies are employed to produce specific enantiomers of the target molecule, which is crucial as different enantiomers can exhibit distinct pharmacological profiles. These methods often rely on asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric catalysis has emerged as a powerful tool for the efficient synthesis of chiral 3-azabicyclo[3.1.0]hexane systems. Transition metal catalysts, particularly those based on copper and palladium, have been prominently featured in the development of these enantioselective transformations.

Copper-Catalyzed Cycloadditions: A highly effective method for constructing the 3-azabicyclo[3.1.0]hexane skeleton involves the copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. nih.govbeilstein-journals.org Research has demonstrated that a catalytic system composed of Cu(CH₃CN)₄BF₄ and a chiral phosphine (B1218219) ligand, such as Ph-Phosferrox, can achieve excellent enantioselectivity. nih.govresearchgate.netnih.gov This reaction facilitates the desymmetrization of prochiral cyclopropenes, leading to complex 3-azabicyclo[3.1.0]hexane derivatives with exceptional enantiomeric excesses (ee), often ranging from 97% to over 99%. nih.govresearchgate.net This approach is notable for its ability to tolerate a variety of functional groups on the cyclopropene (B1174273) reactant. nih.govresearchgate.net Similarly, CuI/(R)-Fesulphos has been used as a catalytic system for the asymmetric [3+2] cycloaddition to prepare related diazabicyclo[3.1.0]hexanes with high enantioselectivities (up to 98% ee). rsc.org

Palladium-Catalyzed Reactions: Palladium catalysis offers versatile pathways for the asymmetric synthesis and functionalization of the 3-azabicyclo[3.1.0]hexane core. One notable strategy is the Pd-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes, which constructs the bicyclic framework while creating two adjacent quaternary stereocenters with excellent enantioselectivity. researchgate.net

Furthermore, palladium-catalyzed C-H functionalization has been applied to the late-stage modification of the 3-azabicyclo[3.1.0]hexane scaffold. nih.govresearchgate.net This involves the direct arylation of a C(sp³)–H bond. While challenging, methods have been developed that utilize a directing group attached to the nitrogen atom to guide the palladium catalyst to a specific C-H bond. nih.gov The development of chiral ligands that are stable under the oxidative conditions required for Pd(II)-catalyzed C-H activation has been a key breakthrough, enabling enantioselective functionalization. snnu.edu.cn For instance, a novel palladium-catalyzed aerobic (1+2) annulation has been developed for synthesizing the related 3-azabicyclo[3.1.0]hex-2-ene structure. rsc.org

Table 1: Examples of Asymmetric Catalysis in 3-Azabicyclo[3.1.0]hexane Synthesis
MethodCatalyst SystemKey FeaturesEnantioselectivity (ee)Reference
1,3-Dipolar CycloadditionCu(CH₃CN)₄BF₄ / Ph-PhosferroxDesymmetrization of prochiral cyclopropenes; forms five contiguous stereocenters.97% to >99% nih.govresearchgate.net
[3+2] CycloadditionCuI / (R)-FesulphosForms diazabicyclo[3.1.0]hexanes with two quaternary stereocenters.Up to 98% rsc.org
Cyclization/CyclopropanationPd-catalystAsymmetric 5-exo-trig cyclization of 1,6-enynes; creates two adjacent quaternary stereocenters.Excellent researchgate.net
C-H ArylationPd-catalyst with directing groupTransannular functionalization of the bicyclic core.Method dependent nih.gov

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed.

For the synthesis of derivatives like 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, chiral auxiliaries such as the Schöllkopf auxiliary have been utilized. rsc.org Another approach involves the separation of enantiomers through the formation of diastereomeric salts. This is achieved by reacting the racemic mixture with an optically active compound, such as a chiral acid or base (e.g., (S)-THNA), to form diastereomers that can be separated by physical methods like crystallization. researchgate.netnih.govgoogle.com Following separation, the chiral auxiliary is cleaved to yield the pure enantiomers. google.com

Diastereoselective Synthesis

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For the 3-azabicyclo[3.1.0]hexane system, this often involves controlling the facial selectivity of reactions on a prochiral substrate or managing the formation of several new stereocenters in a single step.

Cycloaddition reactions are fundamental to constructing the 3-azabicyclo[3.1.0]hexane ring system, and achieving high diastereofacial selectivity is key to obtaining the desired isomer. The 1,3-dipolar cycloaddition between azomethine ylides and cyclopropenes has been shown to proceed with high diastereoselectivity, affording spiro-fused 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.orgsemanticscholar.org The reaction often results in the formation of a single diastereomer, where the substituents adopt a specific spatial orientation relative to the bicyclic core. semanticscholar.orgbeilstein-archives.org

Another powerful method is the dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates. By carefully selecting the rhodium catalyst, the reaction can be directed to selectively produce either the exo- or the thermodynamically less favorable endo-isomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate. acs.org This catalyst-controlled diastereoselectivity demonstrates a high level of control over the geometry of the bicyclic product. acs.org

Table 2: Diastereoselective Approaches to the 3-Azabicyclo[3.1.0]hexane System
Reaction TypeReagents/CatalystSelectivity ControlOutcomeReference
1,3-Dipolar CycloadditionAzomethine ylides + CyclopropenesHigh diastereofacial selectivityFormation of specific bis-spirocyclic diastereomers. beilstein-journals.orgsemanticscholar.org
Dirhodium-Catalyzed CyclopropanationN-Boc-2,5-dihydropyrrole + Ethyl diazoacetate / Rh₂(S-TPPTTL)₄Catalyst directs formation of specific isomer.Selective formation of either exo- or endo-isomers. acs.org

Syntheses that can establish multiple stereogenic centers in a single, controlled transformation are highly valuable for their efficiency. The aforementioned Cu-catalyzed asymmetric 1,3-dipolar cycloaddition is a prime example, capable of creating complex 3-azabicyclo[3.1.0]hexane structures bearing up to five contiguous stereogenic centers, including two all-carbon quaternary centers, as a single isomer. nih.govresearchgate.net Similarly, Pd-catalyzed cyclization reactions have been developed to form two adjacent quaternary carbon stereocenters with high control. researchgate.net These methods provide rapid access to stereochemically dense and complex molecules from simpler starting materials.

Isomerism in the 3-Azabicyclo[3.1.0]hexane System (Geometric and Optical)

The rigid, fused-ring structure of the 3-azabicyclo[3.1.0]hexane system gives rise to distinct forms of isomerism. The compounds can exist as stereoisomers, which include both geometric and optical isomers. google.comgoogle.com

Geometric Isomerism: Substituents on the bicyclic rings can be arranged in a cis or trans configuration relative to each other. google.com For example, in 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, the carboxyl group at C2 can be either cis or trans to the cyclopropane (B1198618) ring. Syntheses have been developed where simple adjustments to reaction conditions can selectively yield either the pure cis or trans acid. researchgate.netnih.gov The fusion of the five-membered ring and the three-membered ring also creates endo and exo faces, leading to geometric isomers depending on the orientation of substituents on the cyclopropane ring. acs.org

Optical Isomerism: The 3-azabicyclo[3.1.0]hexane core contains multiple asymmetric carbon atoms, meaning the molecule is chiral and can exist as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). google.com For example, a complete synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, highlighting the existence of these distinct isomeric forms. researchgate.netnih.gov The separation of these isomers is often accomplished through methods like diastereomeric salt formation or chromatography on a chiral stationary phase. researchgate.netnih.gov

Role of 3 Azabicyclo 3.1.0 Hexan 2 Yl Methanol As a Versatile Synthetic Building Block

Construction of Complex Molecular Architectures

The unique topology of the 3-azabicyclo[3.1.0]hexane scaffold, provided by the fusion of a pyrrolidine (B122466) ring with a cyclopropane (B1198618) ring, makes it an ideal starting point for the synthesis of complex molecules. The inherent rigidity and defined stereochemistry of building blocks like (3-Azabicyclo[3.1.0]hexan-2-yl)methanol allow chemists to construct intricate molecular architectures with high precision.

One of the most powerful methods for building complexity from this scaffold is through cycloaddition reactions. beilstein-journals.org Specifically, the nitrogen atom in the scaffold can be converted into an azomethine ylide, which can then undergo [3+2] dipolar cycloaddition reactions with various dipolarophiles. This strategy has been effectively used to create novel spiro-fused heterocyclic systems, where two rings share a single common atom. beilstein-journals.org For instance, the reaction of an in-situ generated azomethine ylide with cyclopropenes can produce bis-spirocyclic 3-azabicyclo[3.1.0]hexanes, a class of compounds with significant three-dimensionality. beilstein-journals.org

The table below summarizes representative methods used to construct the core 3-azabicyclo[3.1.0]hexane scaffold, which is the foundation for these complex architectures.

Reaction Type Catalyst/Reagent Description Reference
Intramolecular CyclopropanationCopper, RhodiumTransition-metal-catalyzed intramolecular cyclopropanation of N-allyl enamines or via Rh-alkylcarbene intermediates provides rapid access to the bicyclic core. bohrium.com
1,3-Dipolar CycloadditionAzomethine Ylides & AlkenesThe reaction of azomethine ylides with alkenes or cyclopropenes is a classic and efficient method for forming the pyrrolidine ring fused to the cyclopropane. beilstein-journals.org
Base-Promoted Intramolecular AdditionStrong Base (e.g., KHMDS)Intramolecular addition of vinyl cyclopropanecarboxamides allows for the synthesis of highly substituted aza[3.1.0]bicycles. mdpi.com
Pd-Catalyzed Asymmetric CyclizationPd-catalyst & LigandAn asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes can generate chiral 3-azabicyclo[3.1.0]hexanes.

Furthermore, the 3-azabicyclo[3.1.0]hexane framework serves as a constrained analogue of proline, an important amino acid. The synthesis of stereochemically pure cis- and trans-isomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, the direct precursor to this compound, highlights its role in creating unnatural amino acids. nih.gov These constrained amino acids are critical tools in peptide and protein engineering, allowing for the design of peptides with specific secondary structures and enhanced biological stability.

Scaffold Diversification Strategies

Scaffold diversification is a cornerstone of modern drug discovery, enabling the exploration of chemical space around a core molecular structure to optimize biological activity and physicochemical properties. This compound is an excellent platform for such diversification due to its two primary points for modification: the secondary amine at the 3-position and the primary alcohol at the 2-position.

The secondary amine is readily functionalized through standard reactions such as N-acylation, N-alkylation, N-arylation, and reductive amination. This allows for the introduction of a wide array of substituents, profoundly influencing the molecule's properties. The primary alcohol of this compound can be oxidized to an aldehyde or a carboxylic acid, or used in etherification or esterification reactions. The corresponding carboxylic acid precursor is particularly valuable, as it can be coupled with various amines to form amides, a common functional group in pharmaceuticals.

Recent synthetic advances have provided numerous pathways for diversifying the core scaffold itself, as detailed in the following table.

Diversification Strategy Methodology Outcome Reference
C-H ActivationPd-CatalysisDirect arylation of C(sp³)–H bonds on the bicyclic ring, for example at the 6-position, allows for the introduction of aryl groups without pre-functionalization. researchgate.net
Spirocyclization1,3-Dipolar CycloadditionReaction with various dipolarophiles leads to a diverse library of spiro-fused heterocyclic compounds with increased molecular complexity. beilstein-journals.org
Stereoisomer SynthesisDiastereomeric Salt Formation / Chiral ChromatographyThe synthesis and separation of all four stereoisomers of the precursor acid allows for systematic exploration of the impact of stereochemistry on biological activity. nih.gov
Substitution via Nucleophilic ReactionsReaction with polychloronitrobutadienesThe amine functionality on substituted 3-azabicyclo[3.1.0]hexanes can act as a nucleophile to construct highly functionalized molecules. beilstein-journals.org

These strategies enable the creation of extensive libraries of related but distinct compounds, which can be screened for desired biological activities. The ability to generate a library of 3-azabicyclo[3.1.0]hexane frameworks from further functionalization is a key advantage of using this building block.

Application in Total Synthesis of Complex Natural Product Scaffolds

The 3-azabicyclo[3.1.0]hexane motif is a crucial structural component found in several complex and potent natural products known for their antitumor properties. mdpi.com The presence of this rigid, strained ring system is often integral to their mechanism of action. Consequently, synthetic building blocks like this compound and its derivatives are invaluable for the total synthesis of these natural products and their analogues.

Notable natural products that feature the 3-azabicyclo[3.1.0]hexane core include:

Duocarmycin SA mdpi.com

Yatakemycin mdpi.com

CC-1065 mdpi.com

These molecules derive their potent antitumor activity from their ability to alkylate DNA, a process facilitated by the unique electronic and steric properties of the bicyclic core. mdpi.com The development of concise and divergent total syntheses of these compounds is a significant goal in organic chemistry, and access to pre-formed, functionalized building blocks is a major advantage.

Synthetic strategies toward these natural product scaffolds often involve the late-stage construction or introduction of the 3-azabicyclo[3.1.0]hexane unit. For example, a base-induced intramolecular spirocyclization has been identified as an efficient method for accessing the scaffold within the context of these complex molecules. mdpi.com The availability of enantiomerically pure building blocks such as the stereoisomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid is critical for the asymmetric synthesis of these targets. nih.gov By reducing the carboxylic acid to the corresponding alcohol, this compound, chemists can access a different set of functional group manipulations, further expanding the utility of this building block in the intricate art of total synthesis.

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